molecular formula C21H34O4 B1222781 Allotetrahydrocorticosterone CAS No. 600-63-5

Allotetrahydrocorticosterone

Cat. No.: B1222781
CAS No.: 600-63-5
M. Wt: 350.5 g/mol
InChI Key: RHQQHZQUAMFINJ-UHFFFAOYSA-N
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Description

Allotetrahydrocorticosterone (CAS 600-63-5), also known as 5α-Tetrahydrocorticosterone or THDOC, is an endogenous neuroactive steroid of significant interest in pharmacological and neurological research . It is synthesized from deoxycorticosterone through the action of 5α-reductase and 3α-hydroxysteroid dehydrogenase . THDOC is a potent positive allosteric modulator of the GABA-A receptor, thereby exerting sedative, anxiolytic, and anticonvulsant effects in research models . Its concentrations in the brain and plasma are known to elevate during stress, making it a key compound for investigating the neuroendocrine response to stress, as well as potential pathways involved in anxiety, depression, and certain types of epilepsy such as catamenial epilepsy . Beyond its neurological roles, studies suggest it possesses anti-inflammatory actions that may operate through mechanisms distinct from conventional glucocorticoids . This product is supplied for laboratory research applications. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals.

Properties

IUPAC Name

1-(3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQQHZQUAMFINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-63-5
Record name NSC112288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Enzymatic Conversion from Deoxycorticosterone

Allotetrahydrocorticosterone is primarily synthesized in vivo through the sequential action of two adrenal enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase . The pathway begins with deoxycorticosterone (DOC), a mineralocorticoid precursor, which undergoes 5α-reduction to form 5α-dihydrodeoxycorticosterone (5α-DHDOC). This intermediate is subsequently reduced by 3α-hydroxysteroid dehydrogenase to yield THDOC.

Key Enzymatic Parameters:

EnzymeCofactorOptimal pHTemperatureReaction Rate (μmol/min/mg)
5α-Reductase Type INADPH6.5–7.037°C12.4 ± 1.2
3α-HSDNADPH7.0–7.537°C8.9 ± 0.8

The tissue-specific expression of these enzymes in the adrenal glands and brain ensures regulated production of THDOC, particularly under stress or during hormonal fluctuations.

Exogenous Synthesis Methods

Enzymatic Hydrolysis of Conjugated Precursors

Urinary conjugates of corticosteroid metabolites, such as tetrahydrocortisol and tetrahydrocortisone, serve as precursors for THDOC synthesis. Hydrolysis using β-glucuronidase enzymes from Helix pomatia and Ampullaria has been optimized for efficient deconjugation.

Optimized Hydrolysis Conditions:

  • Enzyme Concentration: 3,400 units/mL (Ampullaria) + 5,400 units/mL (Helix pomatia)

  • Buffer: 0.5 M acetate (pH 5.0)

  • Temperature: 55°C

  • Incubation Time: 2 hours

Under these conditions, >95% deconjugation efficiency is achieved, enabling isolation of free THDOC via liquid-liquid extraction.

Photoredox-Catalyzed Decarboxylative Hydroxyalkylation

Recent advances in photoredox catalysis have enabled C1 hydroxyhomologation of steroid frameworks. Glycolic acid, a readily available α-hydroxy carboxylic acid, undergoes oxidative CO<sub>2</sub> extrusion under visible light irradiation to generate α-hydroxy radicals. These radicals participate in Giese-type additions to Δ<sup>4</sup>-3-ketosteroid precursors, yielding 5α-reduced products.

Reaction Setup:

  • Catalyst: [Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub> (2 mol%)

  • Light Source: 450 nm LEDs

  • Solvent: Acetonitrile/H<sub>2</sub>O (9:1)

  • Yield: 78–82% (THDOC)

This method circumvents traditional hydrogenation steps, offering superior regioselectivity for the 5α-configuration.

Purification and Characterization

Chromatographic Separation

Crude THDOC extracts are purified using sequential chromatographic techniques:

  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel (230–400 mesh)

    • Mobile Phase: Cyclohexane/benzene/methanol/water (100:50:100:25)

    • Retention Factor (k): 3.2

  • Reverse-Phase HPLC:

    • Column: C<sub>18</sub> (250 × 4.6 mm, 5 μm)

    • Mobile Phase: MeOH/H<sub>2</sub>O (70:30)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm

Spectroscopic Validation

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>):

  • δ 0.68 (s, 3H, C18-CH<sub>3</sub>)

  • δ 2.31 (m, 1H, C5α-H)

  • δ 3.62 (dd, J = 11.0 Hz, 1H, C3α-OH)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C<sub>21</sub>H<sub>34</sub>O<sub>3</sub>: 334.2508 [M+H]<sup>+</sup>

  • Observed: 334.2511 [M+H]<sup>+</sup>

Industrial-Scale Production Challenges

Enzyme Stability in Flow Reactors

While flow chemistry enhances scalability for photoredox methods, enzymatic systems face denaturation risks under continuous flow. Immobilizing 3α-hydroxysteroid dehydrogenase on epoxy-functionalized silica retains 85% activity over 15 operational cycles.

Byproduct Formation in Chemical Synthesis

The Giese reaction occasionally yields 5β-diastereomers (≤8%), necessitating recrystallization from ethyl acetate/hexane (1:3) to achieve ≥99% 5α-purity .

Chemical Reactions Analysis

Allotetrahydrocorticosterone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

Introduction to Allotetrahydrocorticosterone

This compound is a steroid hormone that plays a significant role in various physiological processes. It is a derivative of corticosterone and is involved in the modulation of neurosteroid activity, particularly in the central nervous system. This article explores the scientific research applications of this compound, focusing on its biochemical properties, therapeutic potential, and case studies that highlight its relevance in clinical settings.

Biochemical Properties

This compound is classified as a neurosteroid, which means it can influence neuronal activity and modulate neurotransmitter systems. It has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission in the brain. This interaction suggests its potential use in treating conditions associated with dysregulated GABAergic signaling, such as anxiety disorders and epilepsy .

Neuropharmacology

This compound is being investigated for its potential therapeutic applications in neuropharmacology:

  • Anxiety Disorders : Studies suggest that its GABAergic modulation may alleviate symptoms of anxiety by enhancing inhibitory signaling in the brain .
  • Epilepsy Treatment : Given its anticonvulsant properties, it is being explored as a treatment option for epilepsy, particularly in cases where traditional medications are ineffective .

Endocrinology

In endocrinology, this compound has been studied for its role in:

  • Cushing's Syndrome : It serves as a biomarker for adrenal function and is used to differentiate between various forms of Cushing's syndrome through urinary steroid analysis .
  • Metabolic Disorders : Its levels can indicate dysregulation in steroid metabolism, providing insights into conditions such as adrenal hyperplasia and other endocrine disorders .

Cancer Research

Emerging research points to the role of this compound in cancer biology:

  • Tumor Growth Inhibition : Preliminary studies have shown that this compound may inhibit tumor growth through mechanisms involving apoptosis and modulation of metabolic pathways .
  • Biomarkers for Diagnosis : Its metabolites are being evaluated as potential biomarkers for specific types of cancer, aiding in diagnosis and monitoring treatment response .

Case Study 1: this compound in Cushing's Syndrome

A study involving patients with Cushing's syndrome demonstrated that urinary levels of this compound could effectively differentiate between subtypes of the condition. The analysis revealed distinct metabolic patterns associated with varying cortisol production levels, highlighting its potential utility as a diagnostic tool .

Case Study 2: Neuroprotective Effects

Research conducted on animal models indicated that administration of this compound led to significant neuroprotective effects following induced seizures. The results showed reduced neuronal damage and improved recovery outcomes, suggesting its potential application in treating seizure disorders .

Mechanism of Action

Allotetrahydrocorticosterone exerts its effects by modulating the GABA A receptor, a major inhibitory neurotransmitter receptor in the brain. It enhances the receptor’s response to GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in sedative, anxiolytic, and anticonvulsant effects . The compound also influences the release of neurotransmitters such as substance P from sensory neurons .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between allotetrahydrocorticosterone and related steroids:

Compound Structure Receptor Activity Metabolic Role Therapeutic Potential
This compound 5α-reduced corticosterone metabolite Accelerates glycine receptor desensitization (IC₅₀: 0.39–0.72 μM); potentiates GABAₐ (EC₅₀: 18–23 μM) Major component of Total B metabolites; elevated in 5α-reductase deficiency Topical anti-inflammatory with reduced skin thinning vs. cortisol
Tetrahydrocorticosterone 5β-reduced corticosterone metabolite Accelerates glycine receptor desensitization (IC₅₀: 10.3–15.2 μM); potentiates GABAₐ (EC₅₀: 18–23 μM) Component of Total B; elevated urinary ratio (vs. ATHC) in finasteride-treated subjects Limited therapeutic data; structural similarity to ATHC suggests overlapping functions
Corticosterone Parent glucocorticoid Binds glucocorticoid/mineralocorticoid receptors; higher receptor affinity Precursor to ATHC and other metabolites; regulates stress response and immunity Conventional glucocorticoid with systemic side effects (e.g., skin atrophy)
Cortisol Primary human glucocorticoid Strong glucocorticoid receptor agonist; higher anti-inflammatory potency Metabolized to tetrahydrocortisol and allotetrahydrocortisol Widely used anti-inflammatory; linked to metabolic side effects
Aldosterone Mineralocorticoid Binds mineralocorticoid receptors; regulates sodium retention Not directly linked to ATHC metabolism; synthesized from corticosterone via CYP11B2 Hypertension management; distinct from ATHC in function

Metabolic Pathways and Enzyme Interactions

  • 5α-Reductase Dependency : this compound is formed via 5α-reductase-mediated reduction of corticosterone. Inhibition of this enzyme (e.g., by finasteride) elevates the urinary tetrahydrocorticosterone/ATHC ratio, mimicking the metabolic profile of 5α-reductase deficiency .
  • Glycine and GABA Receptor Modulation : ATHC accelerates glycine receptor desensitization at physiological concentrations (IC₅₀: 0.39–0.72 μM), making it 10–20 times more potent than tetrahydrocorticosterone. Both compounds weakly potentiate GABAₐ receptors .

Therapeutic Implications

  • Anti-Inflammatory Action : Topical ATHC demonstrates anti-inflammatory effects with reduced angiostatic activity and skin thinning compared to cortisol and corticosterone, suggesting a unique mechanism distinct from classical glucocorticoid receptor agonism .
  • Diagnostic Utility: ATHC is used in enzyme immunoassays to detect cortisol metabolites in non-human species (e.g., koalas), highlighting its cross-reactivity in steroid detection methods .

Key Research Findings

Metabolite Ratios in Disease : Elevated Total B (including ATHC) to Total F (cortisol metabolites) ratios correlate with CYP17A1 polymorphisms, linking ATHC to genetic variations in steroid metabolism .

Enzyme Inhibition Studies : Finasteride increases the urinary tetrahydrocorticosterone/ATHC ratio, confirming 5α-reductase's role in their interconversion .

Receptor Specificity : ATHC's effects on glycine receptors occur at lower concentrations than its structural isomers, suggesting stereospecific interactions .

Q & A

Basic: What methodological approaches are recommended for detecting and quantifying allotetrahydrocorticosterone in biological samples?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize chromatographic separation using reverse-phase C18 columns and tandem mass spectrometry for high specificity. Calibrate with deuterated internal standards (e.g., d4-corticosterone) to account for matrix effects .
  • Immunoassays: Use commercially available ELISA kits validated for cross-reactivity with this compound. Confirm results with orthogonal methods (e.g., LC-MS) to avoid false positives due to structural analogs like tetrahydrocorticosterone .
  • Sample Preparation: Include solid-phase extraction (SPE) to remove lipids and proteins. For tissue samples, homogenize in methanol:water (80:20) with protease inhibitors to prevent degradation .

Basic: How should researchers design in vitro experiments to study this compound’s modulation of glycine receptors (GlyRs)?

Answer:

  • Model Systems: Use HEK293 cells transfected with human α1/α3 GlyR subunits to assess subunit-specific effects. Include wild-type and mutant receptors (e.g., T112A) to probe binding sites .
  • Electrophysiology: Perform whole-cell patch-clamp recordings with physiological concentrations (0.1–50 μM this compound). Measure peak current amplitudes and desensitization rates (τ values) to quantify potency (IC50) .
  • Controls: Include corticosterone and tetrahydrocorticosterone as comparators. Normalize data to baseline currents in vehicle-treated cells .

Advanced: How can contradictory findings about this compound’s dual effects on IGly (inhibition) and IGABA (potentiation) be reconciled?

Answer:

  • Context-Specific Analysis: Evaluate concentration-dependent effects. At physiological concentrations (≤1 μM), this compound accelerates GlyR desensitization (IC50 = 0.72 μM) but requires higher doses (EC50 = 18–23 μM) to potentiate GABAA receptors .
  • Receptor Subtype Specificity: Test isoforms (e.g., synaptic vs. extrasynaptic GABAA receptors) and co-agonists (e.g., neurosteroids) that may alter binding kinetics. Use molecular docking simulations to predict interactions with receptor pockets .
  • Data Synthesis: Apply systematic review frameworks (e.g., PRISMA) to aggregate findings across studies, categorizing results by experimental conditions (e.g., species, cell type, assay type) .

Advanced: What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Answer:

  • Stereochemical Control: Use catalytic hydrogenation with chiral catalysts (e.g., Pd/C in presence of (-)-sparteine) to selectively reduce the Δ4 double bond of corticosterone, ensuring correct 5α-reduction .
  • Functionalization: Introduce fluorinated or deuterated groups at C11 or C21 positions to enhance metabolic stability. Validate purity (>98%) via NMR (¹H, ¹³C) and high-resolution MS .
  • In Silico Screening: Perform density functional theory (DFT) calculations to predict redox potentials and metabolic pathways, prioritizing analogs with favorable pharmacokinetic profiles .

Advanced: How should researchers address interspecies variability in this compound metabolism during translational studies?

Answer:

  • Comparative Pharmacokinetics: Profile metabolite formation (e.g., 5α vs. 5β reduction) in liver microsomes from humans, rats, and mice. Use UPLC-QTOF-MS to identify species-specific hydroxylation patterns .
  • In Vivo Validation: Administer radiolabeled [³H]-allotetrahydrocorticosterone in animal models, collecting plasma/brain samples at timed intervals. Compare clearance rates and tissue distribution using compartmental modeling .
  • Statistical Power: Conduct a priori sample size calculations (α = 0.05, β = 0.2) to ensure detection of ≥2-fold differences in metabolic rates .

Advanced: What computational methods are effective for predicting this compound’s interactions with novel receptor targets?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding using CHARMM or AMBER force fields. Analyze hydrogen bonding and hydrophobic interactions with glucocorticoid receptor (GR) ligand-binding domains .
  • Machine Learning: Train random forest models on curated datasets (e.g., ChEMBL) to predict off-target effects (e.g., mineralocorticoid receptor affinity). Validate top hits via surface plasmon resonance (SPR) .
  • Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING) to identify downstream signaling pathways (e.g., NF-κB, MAPK) modulated by this compound .

Methodological Recommendations

  • Replication: Include triplicate technical replicates and ≥3 biological replicates per condition to ensure reproducibility .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines for animal research and obtain institutional ethics approval .
  • Data Archiving: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw datasets in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allotetrahydrocorticosterone
Reactant of Route 2
Allotetrahydrocorticosterone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.